molecular formula C8H14O3 B2870964 Methyl 3-methyl-5-oxohexanoate CAS No. 14983-18-7

Methyl 3-methyl-5-oxohexanoate

Cat. No.: B2870964
CAS No.: 14983-18-7
M. Wt: 158.197
InChI Key: QIZFMIXTHKTRJG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is a colorless to almost colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its unique structure, which includes a ketone and an ester functional group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-5-oxohexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-methyl-5-oxohexanoic acid.

    Reduction: 3-methyl-5-hydroxyhexanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-oxohexanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-oxohexanoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile due to the presence of the carbonyl group, which can be attacked by nucleophiles. The ester group can also participate in various reactions, leading to the formation of different products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 3-methyl-5-oxohexanoate can be compared with similar compounds such as:

    Methyl 5-methyl-3-oxohexanoate: Similar structure but different position of the methyl group.

    Ethyl 5-methyl-3-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

These compounds share similar reactivity but may differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

methyl 3-methyl-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(4-7(2)9)5-8(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZFMIXTHKTRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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